diboron zinc tetraoxide

Thermal stability High-temperature processing Thermogravimetric analysis

Diboron zinc tetraoxide (CAS 14720-55-9), systematically named zinc(II) metaborate or bis(metaboric acid) zinc salt with the stoichiometric formula ZnB₂O₄, is the anhydrous member of the zinc borate family of inorganic flame retardants. Unlike the widely commercialized hydrous zinc borate (2ZnO·3B₂O₃·3.5H₂O, CAS 1332-07-6), this anhydrous form contains no lattice water and exhibits fundamentally different thermal decomposition behavior, making it the zinc borate of choice for engineering thermoplastics processed above 290 °C.

Molecular Formula B2H6O4Zn-6
Molecular Weight 157.05724
CAS No. 14720-55-9
Cat. No. B1143471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediboron zinc tetraoxide
CAS14720-55-9
Molecular FormulaB2H6O4Zn-6
Molecular Weight157.05724
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diboron Zinc Tetraoxide (CAS 14720-55-9) Procurement Guide: Anhydrous Zinc Metaborate as a High-Temperature Flame Retardant Synergist


Diboron zinc tetraoxide (CAS 14720-55-9), systematically named zinc(II) metaborate or bis(metaboric acid) zinc salt with the stoichiometric formula ZnB₂O₄, is the anhydrous member of the zinc borate family of inorganic flame retardants . Unlike the widely commercialized hydrous zinc borate (2ZnO·3B₂O₃·3.5H₂O, CAS 1332-07-6), this anhydrous form contains no lattice water and exhibits fundamentally different thermal decomposition behavior, making it the zinc borate of choice for engineering thermoplastics processed above 290 °C [1]. Its mechanism of action spans condensed-phase char promotion, endothermic cooling, and gas-phase radical scavenging, positioning it as a multi-functional synergist rather than a standalone flame retardant [2].

Why Anhydrous Diboron Zinc Tetraoxide Cannot Be Interchanged with Commodity Zinc Borate Hydrates for High-Temperature Polymer Processing


Procurement specifications that treat all "zinc borate" grades as interchangeable ignore the critical role of hydration water in determining the thermal processing window. Commodity 3.5-hydrate zinc borate (2ZnO·3B₂O₃·3.5H₂O) begins endothermic dehydration at approximately 290 °C, releasing water vapor that can cause foaming, surface defects, and polymer degradation when processed in engineering resins such as polyamides, polyesters, or polysulfones that require melt temperatures exceeding 300 °C [1]. In contrast, anhydrous diboron zinc tetraoxide (ZnB₂O₄) exhibits less than 1% weight loss at 400 °C and remains structurally stable to 600 °C, enabling its direct incorporation into high-temperature compounding operations without the pre-drying or vacuum venting steps required for hydrous grades [2]. The evidence detailed below quantifies exactly where this thermal stability advantage translates into measurable differences in flame retardancy, smoke suppression, and char promotion relative to hydrous zinc borate, antimony trioxide, and aluminum hydroxide.

Quantitative Differential Evidence for Diboron Zinc Tetraoxide (ZnB₂O₄, CAS 14720-55-9) Versus Closest Analogs and Alternatives


Thermal Stability: Anhydrous ZnB₂O₄ vs. 3.5-Hydrate Zinc Borate — Weight Loss at Processing Temperature

The primary structural differentiation of diboron zinc tetraoxide (ZnB₂O₄, CAS 14720-55-9) is the absence of lattice water. Commercial 3.5-hydrate zinc borate (2ZnO·3B₂O₃·3.5H₂O) undergoes endothermic dehydration beginning at approximately 290 °C, which precludes its use in polymers processed above this temperature without risking foam formation and surface defects [1]. In contrast, anhydrous zinc borate (ZnB₂O₄) exhibits weight loss of less than 1% at 400 °C in thermogravimetric analysis (TGA) and retains structural integrity up to 600 °C [2]. This differential of approximately 110–310 °C in the practical upper-use temperature window directly determines which polymer matrices can be formulated without process modifications.

Thermal stability High-temperature processing Thermogravimetric analysis

Smoke Suppression: Zinc Borate vs. Control Intumescent Coating — Total Smoke Production Reduction

In intumescent flame retardant (IFR) coatings based on ammonium polyphosphate/pentaerythritol/melamine (APP/PER/MEL), the incorporation of zinc borate at just 2 wt% (particle size 2–5 μm) reduced total smoke production by 77% and total heat release by 84.6% compared to the ZB-free control coating, as measured by cone calorimeter [1]. The smoke density ranking (lowest to highest) was: IFR/ZB (2–5 μm) < IFR/ZB (5–10 μm) < IFR/ZB (1–2 μm), demonstrating that particle size optimization is critical [1]. This smoke suppression magnitude is not achievable with antimony trioxide alone, which is known to increase smoke production in halogenated systems due to volatilization of antimony species [2].

Smoke suppression Cone calorimetry Intumescent coatings

Synergistic Limiting Oxygen Index (LOI) Enhancement: ZnB₂O₄/ATH Combination vs. ATH Alone in PVC

When zinc borate is combined with aluminum trihydrate (ATH) in rigid PVC, a strong synergistic effect on flammability is observed. The ZB-ATH combination at high loading levels achieved a limiting oxygen index (LOI) of 53.4%, which substantially exceeds the LOI achievable with ATH alone at equivalent total filler loading [1]. In a separate study on flexible PVC, zinc borate in combination with ATH at total loadings as low as 5 phr displayed significant synergism that was not present with either component alone [2]. By contrast, antimony trioxide imparts no smoke-suppression synergy with ATH and can antagonistically increase smoke density.

Limiting Oxygen Index Synergism PVC flame retardancy

Char Promotion and Thermal Barrier Integrity: ZnB₂O₄ vs. Antimony Trioxide in Halogenated Systems

Zinc borate functions primarily through a condensed-phase mechanism, promoting dehydrogenation and crosslinking of the polymer to form a dense, continuous char layer that acts as a heat and mass transport barrier. In IFR coatings, the addition of 2 wt% ZB (2–5 μm) increased char residue by 1.5-fold at 600 °C, 10-fold at 700 °C, and 25-fold at 800 °C compared to the ZB-free control [1]. In a separate intumescent coating study, partial substitution of boric acid with 6.61 mass% zinc borate increased char residual mass from 39% to 46.14% and reduced the steel substrate temperature to 124 °C [2]. In contrast, antimony trioxide operates predominantly in the gas phase and has negligible char-promoting capability; Shen & Sprague (1982) explicitly state that "the addition of antimony oxide, a vapor phase flame retardant, has little effect on char formation" [3].

Char formation Condensed-phase mechanism Thermogravimetric analysis

Afterglow Suppression: A Unique Property of Zinc Borate Not Offered by Antimony Trioxide

Afterglow (smoldering combustion following flame extinguishment) is a critical fire safety hazard in electrical insulators, cable jacketing, and building materials. Zinc borate is specifically documented as an effective afterglow suppressant, a property attributed to zinc species that catalyze char-promoting crosslinking reactions and alter the pyrolysis pathway [1]. Partial replacement of antimony trioxide with zinc borate results in considerable reduction of afterglow combustion while maintaining UL 94 V-0 performance [2]. Antimony trioxide, operating solely through gas-phase radical scavenging, provides no afterglow suppression; in fact, the volatilization of antimony species (80–95% mass loss during combustion) contributes to afterglow persistence [3]. This differential mechanism is well established in the flame retardant literature and is a primary motivator for Sb₂O₃ replacement strategies.

Afterglow suppression Smoldering combustion Electrical applications

Partial Replacement of Antimony Trioxide: Cost-Performance and Smoke Density in Flexible PVC Cable Jacketing

Zinc borate can partially replace antimony trioxide in halogenated systems at ratios of up to 50% while maintaining or improving overall fire safety performance. In flexible PVC cable jacket formulations, a mixture of zinc borate and antimony trioxide at a 1:1 ratio and total loading >10 phr displayed synergistic flame retardancy, while reducing maximum smoke density from 696 to 324 (a 53.4% reduction) [1]. Moore & Kennelly (1991) demonstrated that zinc borate partial replacement of Sb₂O₃ in flexible PVC, combined with ammonium octamolybdate as co-additive, yielded products with improved flame retardancy and lower smoke, achieving oxygen index values as high as 39.5 [2]. Additionally, zinc borate is priced substantially lower than antimony trioxide on a weight basis, providing a direct formulation cost reduction proportional to the replacement ratio [3].

Sb₂O₃ replacement Smoke density PVC cable compounding

High-Value Application Scenarios for Diboron Zinc Tetraoxide (CAS 14720-55-9) Stemming from Differentiated Performance Evidence


High-Temperature Engineering Thermoplastics (PA, PBT, PET, PEEK, PSU) Requiring Processing Above 290 °C

The anhydrous nature of ZnB₂O₄ (CAS 14720-55-9) with <1% weight loss at 400 °C makes it the only zinc borate stoichiometry suitable for direct compounding into engineering resins processed at 300–400 °C. Hydrous zinc borates (3.5-hydrate or 7-hydrate) cannot be used in these matrices without pre-drying and vacuum venting, as dehydration above 290 °C releases water vapor that causes foaming, surface defects, and potential polymer hydrolysis [1]. This scenario is directly supported by the thermal stability evidence (Evidence Item 1 in Section 3), which demonstrates a >110 °C processing window advantage over hydrous zinc borate.

Low-Smoke Halogen-Free Cable Sheathing and Mass Transit Interior Materials

The 77% total smoke production reduction demonstrated in IFR coatings (Evidence Item 2) and the 53.4% smoke density reduction in flexible PVC cable jackets (Evidence Item 6) position ZnB₂O₄ as a procurement-critical synergist for enclosed-space applications where smoke toxicity is the dominant fire hazard. In halogen-free cable formulations (LSZH/LSOH), zinc borate is the only zinc-based synergist fully compatible with ATH and MDH, enabling formulations that meet both IEC 61034 smoke density requirements and UL 94 V-0 flammability ratings [2]. The afterglow suppression property (Evidence Item 5) provides additional functional value for electrical insulation applications.

Intumescent Fire-Retardant Coatings for Structural Steel and Wood Substrates

The char-promoting capability of zinc borate (25-fold increase in char residue at 800 °C, Evidence Item 4) and the formation of a zinc-based glassy intumescent shield that reduces steel substrate temperature to 124 °C [3] make ZnB₂O₄ an essential component in intumescent coating formulations. The particle size optimization data (2–5 μm providing the best balance of smoke suppression and char formation) provides a procurement specification parameter that directly impacts coating performance [4].

Partial Antimony Trioxide Replacement in Cost-Sensitive PVC and Rubber Formulations

Where antimony trioxide (Sb₂O₃) price volatility and IARC 2B carcinogenicity classification create procurement risk, ZnB₂O₄ offers a quantified replacement pathway: up to 50% Sb₂O₃ substitution with maintained LOI, reduced smoke density, and added afterglow suppression (Evidence Items 5 and 6). The synergistic 1:1 ZB:Sb₂O₃ ratio at >10 phr total loading is directly actionable for compounders seeking to reduce Sb₂O₃ exposure without sacrificing UL 94 V-0 certification [5].

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